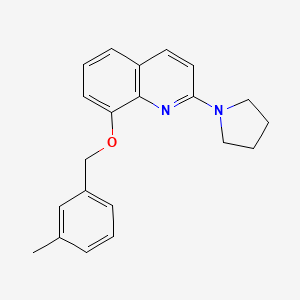
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline, also known as MBPQ, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. MBPQ is a quinoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用機序
The mechanism of action of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is not fully understood, but it is thought to involve intercalation between DNA base pairs. This intercalation disrupts the normal structure of DNA, leading to changes in gene expression and cellular processes. This compound has also been shown to interact with other cellular components, such as proteins and lipids, further expanding its potential applications in scientific research.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and acetylcholinesterase, making it a valuable tool for studying enzyme function.
実験室実験の利点と制限
One of the main advantages of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is its high selectivity for nucleic acids, making it a valuable tool for studying DNA and RNA interactions in live cells. This compound is also readily available and relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which must be carefully considered when using it in experiments.
将来の方向性
There are several future directions for research on 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential for use in cancer therapy. Additionally, this compound could be further developed as a fluorescent probe for imaging cellular processes, with potential applications in drug discovery and development.
合成法
The synthesis of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline involves several steps, including the condensation of 3-methylbenzaldehyde and 2-aminobenzonitrile to form a Schiff base intermediate. This intermediate is then reacted with pyrrolidine and cyclized to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
科学的研究の応用
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for imaging cellular processes. This compound has been shown to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid interactions in live cells.
特性
IUPAC Name |
8-[(3-methylphenyl)methoxy]-2-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-16-6-4-7-17(14-16)15-24-19-9-5-8-18-10-11-20(22-21(18)19)23-12-2-3-13-23/h4-11,14H,2-3,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFFCZLMHKPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

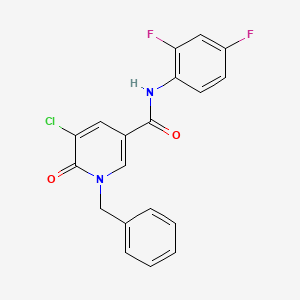

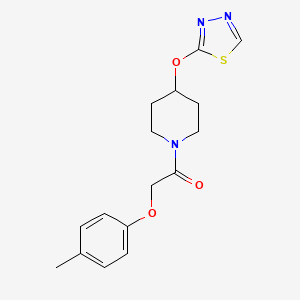

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2901812.png)
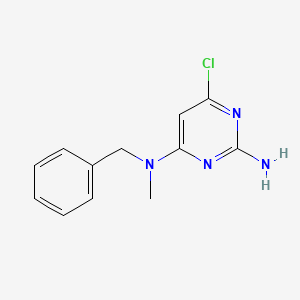

![2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2901816.png)
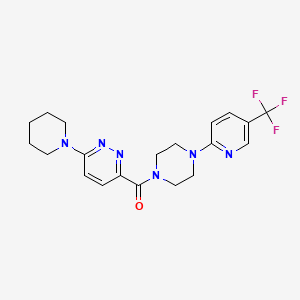
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2901819.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2901820.png)
![4-chloro-3-methyl-N-(1-phenylethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2901822.png)
![(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2901825.png)
![N-benzyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2901826.png)